molecular formula C13H11ClN2O2 B5812852 3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide

3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide

Katalognummer B5812852
Molekulargewicht: 262.69 g/mol
InChI-Schlüssel: QYADGFZZLAELGI-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide, also known as CI-994, is a small molecule inhibitor that has shown potential in the treatment of cancer and other diseases. It belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which are being studied extensively for their therapeutic potential.

Wirkmechanismus

3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. In addition, HDAC inhibitors have been shown to modulate the immune response and inhibit angiogenesis, making them attractive candidates for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and modulate the immune response. In addition, this compound has been shown to enhance the activity of other anticancer agents, such as cisplatin and doxorubicin.

Vorteile Und Einschränkungen Für Laborexperimente

3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has several advantages as a research tool, including its ability to induce cell cycle arrest and apoptosis in cancer cells, as well as its potential to enhance the activity of other anticancer agents. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine optimal dosing and treatment regimens.

Zukünftige Richtungen

There are several future directions for research on 3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide, including the development of more potent and selective HDAC inhibitors, the investigation of combination therapies with other anticancer agents, and the exploration of its potential in the treatment of other diseases. In addition, further studies are needed to determine the optimal dosing and treatment regimens for this compound, as well as its potential toxicity and side effects.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of cancer and other diseases. Its mechanism of action as an HDAC inhibitor makes it an attractive candidate for cancer therapy, and further research is needed to determine its optimal dosing and treatment regimens. With continued study, this compound may prove to be an important tool in the fight against cancer and other diseases.

Synthesemethoden

3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde with 5-methylisoxazole-3-carboxylic acid followed by cyclization to form the isoxazole ring. The resulting compound is then reacted with acryloyl chloride to form the acrylamide moiety. The final product is purified using column chromatography and characterized using spectroscopic methods.

Wissenschaftliche Forschungsanwendungen

3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been extensively studied for its potential in the treatment of cancer, particularly hematological malignancies such as leukemia and lymphoma. It has also shown promise in the treatment of solid tumors, including breast, lung, and prostate cancer. In addition, this compound has been investigated for its potential in the treatment of other diseases, such as HIV, malaria, and Alzheimer's disease.

Eigenschaften

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-9-8-12(16-18-9)15-13(17)7-6-10-4-2-3-5-11(10)14/h2-8H,1H3,(H,15,16,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYADGFZZLAELGI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.